Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-
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Overview
Description
Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, different aldehydes, and malononitrile under solvent-free conditions. The use of CoCuFe2O4 magnetic nanocrystals as a reusable catalyst has been reported to facilitate this reaction at room temperature .
Industrial Production Methods
Industrial production methods for pyrano[2,3-c]pyrazole derivatives often focus on green chemistry approaches. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites. Solvent selection with a focus on water as a renewable and non-toxic medium, as well as solvent-free conditions, are also emphasized .
Chemical Reactions Analysis
Types of Reactions
Pyrano[2,3-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyrano[2,3-c]pyrazole derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various functionalized pyrano[2,3-c]pyrazole derivatives, which can exhibit enhanced biological activities and chemical properties .
Scientific Research Applications
Pyrano[2,3-c]pyrazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential inhibitors of human Chk1 kinase enzyme, making them candidates for cancer therapy.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of pyrano[2,3-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their ability to inhibit the activity of the human Chk1 kinase enzyme is attributed to their structural diversity, which allows for the modulation of activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrano[2,3-c]pyrazole include:
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
Pyrano[2,3-c]pyrazole derivatives are unique due to their specific isomer arrangement, which has been extensively investigated for its biological significance. This isomer exhibits promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-4-2-1-3-13-6(4)12-11-5/h1-3H2,(H,11,12) |
InChI Key |
YGHPELMIBRMUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2OC1)C(F)(F)F |
Origin of Product |
United States |
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